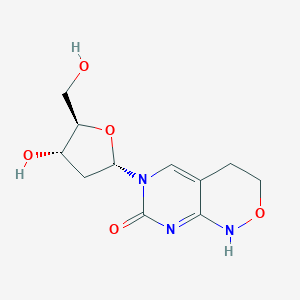

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one

Description

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one (CAS: 126128-42-5), abbreviated as dP or P-Nucleoside, is a synthetic nucleoside analog with the molecular formula C₁₁H₁₅N₃O₅ . Its structure comprises a 2'-deoxyribofuranosyl sugar moiety linked to a pyrimido-oxazinone heterocyclic core. The deoxyribose sugar distinguishes it from ribose-containing analogs, enabling specific interactions in DNA-related biochemical contexts .

Properties

IUPAC Name |

6-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWREPAHBKYMNI-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CONC2=NC(=O)N(C=C21)[C@@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925421 | |

| Record name | 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126128-42-5 | |

| Record name | 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126128425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one, commonly referred to as a pyrimidine nucleoside analog, is a compound of significant interest in medicinal chemistry and virology. Its unique structure and biological properties make it a candidate for further exploration in pharmaceutical applications, particularly in antiviral and anticancer therapies.

- Molecular Formula : C11H15N3O5

- Molecular Weight : 269.25 g/mol

- CAS Number : 126128-42-5

- Purity : Typically around 95%.

The biological activity of this compound is primarily linked to its ability to mimic natural nucleosides, which allows it to interfere with nucleic acid synthesis. This interference can disrupt viral replication and tumor cell proliferation, making it a potential therapeutic agent against various diseases.

Antiviral Activity

Research has indicated that derivatives of pyrimidine nucleosides exhibit notable antiviral properties. For instance:

- In Vitro Studies : Certain compounds related to this structure have shown significant activity against viruses such as measles and herpes simplex virus type 2 (HSV-2). Specifically, compounds derived from similar pyrimidine frameworks demonstrated effectiveness comparable to established antiviral agents like ribavirin .

Anticancer Activity

The compound has also been evaluated for its cytostatic effects on cancer cell lines:

- Cytotoxicity Tests : In vitro evaluations revealed moderate cytostatic activity against leukemia cell lines such as L1210 and P388. However, the activity was notably less than that observed with other nucleoside analogs like 2-chloro-2'-deoxyadenosine .

Synthesis and Evaluation

A study synthesized various 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives through stereospecific glycosylation methods. The resulting compounds were tested for their antiviral and anticancer activities:

- Significant Findings : Compounds showed promising results against measles and HSV-2 in vitro, with some exhibiting lower toxicity profiles compared to ribavirin .

Gene Set Analysis

Further investigations into the molecular mechanisms revealed associations between the compound's activity and specific gene sets involved in purine and pyrimidine metabolism. This analysis provided insights into how genetic variations might influence drug response in cancer therapies involving pyrimidine analogs .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between dP and related nucleoside analogs:

Key Observations

Sugar Moiety Differences :

- dP and MDA-dG share the 2'-deoxyribose sugar, critical for DNA-targeted applications. In contrast, rPTP contains ribose, making it suitable for RNA transcription studies .

- The phosphorylated dP derivative () includes a 5'-phosphate group, enhancing its utility in enzymatic incorporation into DNA strands .

Heterocyclic Core Variations: The pyrimido-oxazinone core in dP and rPTP contrasts with the purine-derived pyrimido[1,2-α]purinone in MDA-dG. This structural divergence influences base-pairing behavior: MDA-dG forms cross-links with adenine, while dP may act as a non-canonical thymidine analog .

Functional Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.